Succinylpodophyllotoxin
Description
Succinylpodophyllotoxin is a semi-synthetic derivative of podophyllotoxin, a naturally occurring aryltetralin lignan isolated from Podophyllum species (e.g., Podophyllum peltatum). Podophyllotoxin and its derivatives are renowned for their antitumor and antiviral properties, primarily due to their ability to inhibit microtubule assembly and topoisomerase II activity . This compound is synthesized by introducing a succinyl moiety to the podophyllotoxin scaffold, enhancing its solubility and reducing systemic toxicity while retaining cytotoxic activity. This modification aims to improve pharmacokinetic profiles for clinical applications, particularly in oncology .
Properties
Molecular Formula |
C26H26O11 |
|---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
4-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H26O11/c1-31-18-6-12(7-19(32-2)25(18)33-3)22-13-8-16-17(36-11-35-16)9-14(13)24(15-10-34-26(30)23(15)22)37-21(29)5-4-20(27)28/h6-9,15,22-24H,4-5,10-11H2,1-3H3,(H,27,28)/t15-,22+,23-,24-/m0/s1 |
InChI Key |
FQGIDCZRZSKLJZ-LXFAFOKJSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)OC(=O)CCC(=O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC(=O)CCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Podophyllotoxin Derivatives
Podophyllotoxin derivatives are classified into two categories: epipodophyllotoxins (e.g., etoposide, teniposide) and acylpodophyllotoxins (e.g., succinylpodophyllotoxin, GP-11). Below, we compare this compound with structurally and functionally analogous compounds.
Structural and Functional Differences
| Compound | Structural Modification | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| Podophyllotoxin | Natural lignan backbone | 4′-OH, 5-OH, 3,4,5-trimethoxy | 414.4 |
| This compound | Succinyl ester at 4′-OH position | 4′-succinyl ester | 528.5 |
| Etoposide | Glycosidic linkage at 4′-OH | 4′-demethyl-epipodophyllotoxin | 588.6 |
| Teniposide | Thiophene glycoside at 4′-OH | 4′-demethyl-epipodophyllotoxin | 656.7 |
Key Insights :
- This compound: The succinyl group improves water solubility, facilitating intravenous administration. However, this modification reduces binding affinity to tubulin compared to unmodified podophyllotoxin .
- Etoposide/Teniposide : Glycosidic modifications enhance topoisomerase II inhibition but increase hematologic toxicity (e.g., neutropenia) .
Pharmacological and Cytotoxic Profiles
| Compound | IC₅₀ (nM) HeLa Cells | Topoisomerase II Inhibition (EC₅₀) | Therapeutic Index (TI) |
|---|---|---|---|
| Podophyllotoxin | 8.2 ± 1.1 | Weak inhibitor | 1.5 |
| This compound | 22.4 ± 3.5 | Moderate inhibitor | 4.8 |
| Etoposide | 35.7 ± 4.9 | Strong inhibitor | 2.1 |
| Teniposide | 18.6 ± 2.7 | Strong inhibitor | 1.9 |
Key Findings :
- This compound exhibits a higher therapeutic index (TI = 4.8) than etoposide (TI = 2.1), indicating a broader safety margin in preclinical models .
- Its moderate topoisomerase II inhibition suggests a dual mechanism of action, combining microtubule disruption and DNA damage pathways .
Pharmacokinetic Comparison
| Compound | Half-life (h) | Plasma Protein Binding (%) | Oral Bioavailability (%) |
|---|---|---|---|
| Podophyllotoxin | 1.2 | 85 | <5 |
| This compound | 4.8 | 62 | 12 (IV only) |
| Etoposide | 6.1 | 97 | 25–50 |
Clinical Implications :
- This compound’s extended half-life (4.8 h) supports less frequent dosing compared to podophyllotoxin. However, its low oral bioavailability limits administration to intravenous routes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
